![molecular formula C9H18N2O B1492599 9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane CAS No. 2092583-12-3](/img/structure/B1492599.png)
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane
Overview
Description
Synthesis Analysis
While specific synthesis methods for “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” are not available, there are methods for synthesizing similar compounds. For instance, a stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from d-Glucose has been reported . Another method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro decane with exocyclic double bonds .Scientific Research Applications
1. Structural Motifs of Spiroacetal Natural Products The compound “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” is structurally similar to spiroacetals, which are the central structural core element of numerous natural products and are essential for their biological activity . Spiroacetals represent the complete or partial structure of many biologically potent natural products . Therefore, “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could potentially be used in the synthesis of novel structural motifs of spiroacetal natural products .
Development of Novel Antibiotics
The structural similarity of “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” to spiroacetals, which are found in many antibiotics, suggests that it could be used in the development of novel antibiotics . For example, the antibiotic (+)-monensin A contains a 1,6-dioxaspiro[4.5]decane ring system . Therefore, “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could potentially be used to synthesize new antibiotics with similar structures .
Development of Selective Anticancer Agents
Similarly, the structural similarity of “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” to spiroacetals found in anticancer agents suggests that it could be used in the development of selective anticancer agents . For instance, the anticancer agent (−)-berkelic acid contains a 1,6-dioxaspiro[4.5]decane ring system . Therefore, “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could potentially be used to synthesize new anticancer agents with similar structures .
Structure-Activity Relationship Studies
The unique structure of “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” makes it a valuable compound for structure-activity relationship studies . These studies could potentially lead to the discovery of new bioactive compounds .
Synthesis of Oxa Analog Motifs
The compound “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could be used in the synthesis of oxa analog motifs of natural products . These oxa analogs could potentially have unique bioactivities .
6. Research and Development in the Pharmaceutical Industry Given its potential applications in the synthesis of novel antibiotics, anticancer agents, and other bioactive compounds, “9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane” could be of significant interest in the pharmaceutical industry .
properties
IUPAC Name |
9-ethyl-2-oxa-6,9-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-4-10-9(7-11)3-6-12-8-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURBJRKCTMCBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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